Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate
Description
Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate is an organic compound with a complex structure that includes multiple functional groups such as aromatic rings, ethers, and carbamates
Properties
CAS No. |
918813-93-1 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl N-[3-(phenylmethoxycarbonylamino)propoxy]ethanimidate |
InChI |
InChI=1S/C15H22N2O4/c1-3-19-13(2)17-21-11-7-10-16-15(18)20-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,16,18) |
InChI Key |
MJVFLQAVGLIOST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NOCCCNC(=O)OCC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the reaction of ethyl ethanimidate with a benzyloxycarbonyl-protected amino propoxy compound under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticoagulant Properties
One of the notable applications of ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate is in the development of anticoagulants. Its structural similarity to known thrombin inhibitors suggests potential use as a prodrug for anticoagulant therapies. Research indicates that modifications in the chemical structure can enhance bioavailability and efficacy against thrombin, a key enzyme in the coagulation cascade, thereby preventing thromboembolic events .
Pharmaceutical Formulations
The compound can be utilized in pharmaceutical formulations aimed at treating various conditions. Its ability to modulate biological pathways makes it suitable for inclusion in drug delivery systems. Studies have shown that this compound can be effectively incorporated into liposomal formulations, enhancing the delivery of therapeutic agents to target tissues .
Protein Kinase Modulation
Mechanism of Action
Recent studies have highlighted the compound's role as a modulator of protein kinases, which are critical in regulating cellular processes such as growth, metabolism, and apoptosis. The compound's ability to inhibit specific kinase activities suggests potential applications in cancer therapy, where aberrant kinase signaling is a hallmark of tumorigenesis .
Therapeutic Development
Research has focused on developing derivatives of this compound that exhibit selective inhibition of kinases involved in cancer progression. These derivatives are being explored for their efficacy in preclinical models, showing promise in reducing tumor growth and improving patient outcomes .
Case Study 1: Anticoagulant Development
A study investigated the efficacy of this compound as a prodrug for dabigatran etexilate. The research demonstrated that the compound exhibited significant anticoagulant activity in vitro and in vivo models, suggesting its potential for clinical use in preventing strokes and systemic embolisms .
Case Study 2: Cancer Therapeutics
In another study, derivatives of this compound were synthesized and tested for their ability to inhibit specific protein kinases associated with cancer cell proliferation. The results indicated that certain modifications enhanced selectivity and potency, leading to reduced tumor growth in xenograft models .
Summary Table of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Anticoagulants | Potential use as a prodrug for thrombin inhibitors | Significant activity demonstrated in preclinical studies |
| Pharmaceutical Formulations | Inclusion in drug delivery systems | Enhanced bioavailability noted with liposomal formulations |
| Protein Kinase Modulation | Modulation of kinases involved in cancer progression | Derivatives show selective inhibition and reduced tumor growth |
Mechanism of Action
The mechanism of action of Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanecarboximidate
- Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanamide
Uniqueness
Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity .
Biological Activity
Ethyl N-(3-{[(benzyloxy)carbonyl]amino}propoxy)ethanimidate, also referred to as ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate
- Molecular Formula : C₁₃H₁₇N₁O₄
- Molecular Weight : 251.28 g/mol
- CAS Number : 161617-96-5
The compound features a benzyloxycarbonyl group which is significant for its biological activity, potentially influencing its interactions with biological targets.
In Vitro Studies
In vitro evaluations are crucial for understanding the biological activity of new compounds. While specific studies on this compound are sparse, the following types of evaluations are relevant:
- Binding Affinity Studies : Investigating how well the compound binds to target enzymes or receptors can provide insights into its potential efficacy.
- Cytotoxicity Tests : Assessing the compound's effects on various cell lines helps determine its safety profile.
Case Studies
- Antiviral Activity : A study on similar compounds found that certain benzyloxycarbonyl derivatives exhibited significant antiviral effects against specific viruses, suggesting potential applications for this compound in antiviral therapies .
- Enzyme Interaction : Research on analogs indicated that some compounds could serve as substrates or inhibitors for human carbonyl reductase, which is important for drug metabolism .
Research Findings
The following table summarizes key findings from studies related to structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
